molecular formula C11H11BrO B2930017 2-(4-Bromophenyl)cyclopentan-1-one CAS No. 863127-14-4

2-(4-Bromophenyl)cyclopentan-1-one

Cat. No.: B2930017
CAS No.: 863127-14-4
M. Wt: 239.112
InChI Key: JYANSFIFWZNVFJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopentan-1-one is an organic compound with the molecular formula C11H11BrO. It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)cyclopentan-1-one typically involves the bromination of phenylcyclopentanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product while maintaining safety and environmental standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromophenyl)cyclopentan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The bromine atom and the cyclopentanone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)cyclopentan-1-one
  • 2-(4-Fluorophenyl)cyclopentan-1-one
  • 2-(4-Methylphenyl)cyclopentan-1-one

Comparison: 2-(4-Bromophenyl)cyclopentan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted analogs may not be as effective .

Properties

IUPAC Name

2-(4-bromophenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYANSFIFWZNVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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